molecular formula C20H28N6O3 B1669356 Cvt-313 CAS No. 199986-75-9

Cvt-313

Cat. No. B1669356
M. Wt: 400.5 g/mol
InChI Key: NQVIIUBWMBHLOZ-UHFFFAOYSA-N
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Description

CVT-313 is a competitive inhibitor of cyclin-dependent kinase 2 (Cdk2) with an IC50 of 0.5 µM in vitro . It displays 8.5- and 430-fold selectivity for Cdk2 over Cdk1 and Cdk4, respectively, and has no effect on other unrelated ATP-dependent serine/threonine kinases .


Synthesis Analysis

CVT-313 was identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2) from a purine analog library .


Molecular Structure Analysis

The crystal structure of CDK2 bound to CVT-313 was determined to a resolution of 1.74 Å. CVT-313 binds in the ATP-binding pocket, interacting with Leu83, Asp86, and Asp145 directly. The binding is further stabilized by a water-mediated interaction with Asn132 .


Chemical Reactions Analysis

CVT-313 is a potent CDK2 inhibitor, which was identified from a purine analog library with an IC50 of 0.5 mM in vitro. Inhibition was competitive with respect to ATP (Ki 95 nM), and CVT-313 had no effect on other, nonrelated ATP-dependent serine/threonine kinases .


Physical And Chemical Properties Analysis

CVT-313 has a molecular weight of 400.47 and a CAS No. of 199986-75-9. It can be stored for 3 years at -20°C in powder form .

Safety And Hazards

CVT-313 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

2-[2-hydroxyethyl-[6-[(4-methoxyphenyl)methylamino]-9-propan-2-ylpurin-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O3/c1-14(2)26-13-22-17-18(21-12-15-4-6-16(29-3)7-5-15)23-20(24-19(17)26)25(8-10-27)9-11-28/h4-7,13-14,27-28H,8-12H2,1-3H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVIIUBWMBHLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)N(CCO)CCO)NCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173812
Record name CVT-313
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cvt-313

CAS RN

199986-75-9
Record name CVT-313
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199986759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CVT-313
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CVT-313
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5490K8I7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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